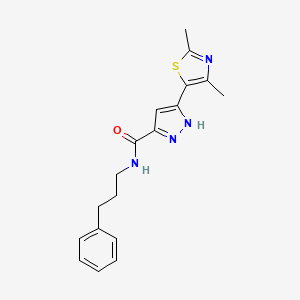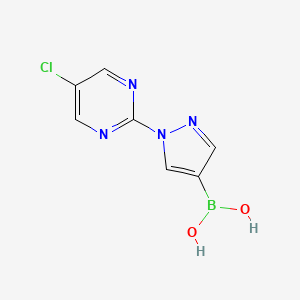
(1-(5-Chloropyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(5-Chloropyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a chloropyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Chloropyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with a chlorinating agent.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the chloropyrimidine moiety to a pyrimidine derivative.
Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where the boronic acid group reacts with an aryl halide to form a biaryl compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Boronic ester or borate derivatives.
Reduction: Pyrimidine derivatives.
Substitution: Biaryl compounds.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The boronic acid group can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue.
Medicine:
Drug Development: The compound can be used in the design of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry:
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (1-(5-Chloropyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, depending on the specific enzyme or receptor targeted.
相似化合物的比较
- (1-(5-Bromopyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid
- (1-(5-Fluoropyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid
- (1-(5-Methylpyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid
Comparison:
- Uniqueness: The presence of the chlorine atom in (1-(5-Chloropyrimidin-2-yl)-1H-pyrazol-4-yl)boronic acid imparts unique electronic properties, influencing its reactivity and binding affinity compared to its bromine, fluorine, or methyl-substituted analogs.
- Reactivity: The chloropyrimidine moiety may exhibit different reactivity patterns in substitution reactions compared to other halogenated or alkylated derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C7H6BClN4O2 |
|---|---|
分子量 |
224.41 g/mol |
IUPAC 名称 |
[1-(5-chloropyrimidin-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H6BClN4O2/c9-6-2-10-7(11-3-6)13-4-5(1-12-13)8(14)15/h1-4,14-15H |
InChI 键 |
RASXEFNGWLJPKB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1)C2=NC=C(C=N2)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Ethoxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092781.png)
![7-bromo-2-(furan-2-ylmethyl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092786.png)
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine](/img/structure/B14092792.png)
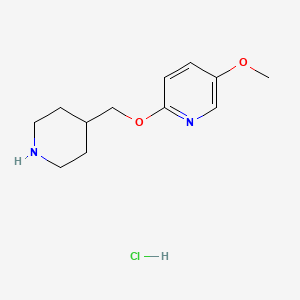

![ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B14092804.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14092807.png)
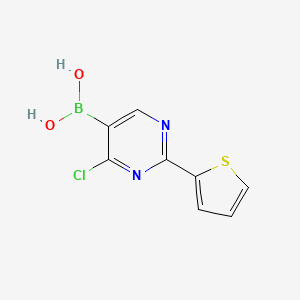
![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092821.png)

![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14092839.png)
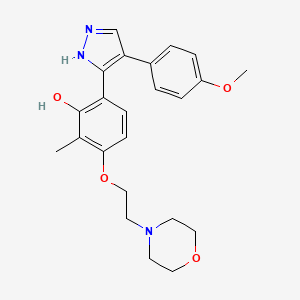
![Methyl 4-(7-methyl-3,9-dioxo-2-propyl-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14092850.png)
